Direct Intermediate for Clinical-Stage Multi-Kinase Inhibitor Motesanib (AMG-706): Comparison with Indolin-6-amine
3,3-Dimethylindolin-6-amine is the direct amine coupling partner in the synthesis of motesanib (AMG-706), an ATP-competitive VEGFR/PDGFR/c-Kit inhibitor that reached Phase 3 clinical evaluation in non-small cell lung cancer [1]. The amide bond formation between 3,3-dimethylindolin-6-amine and 2-[(pyridin-4-ylmethyl)amino]nicotinic acid yields the active pharmaceutical ingredient. Motesanib exhibits IC₅₀ values of 2 nM (VEGFR1), 3 nM (VEGFR2), 6 nM (VEGFR3), 84 nM (PDGFR), 8 nM (c-Kit), and 59 nM (Ret) . The unsubstituted analog indolin-6-amine (CAS 15918-79-3) cannot substitute in this pathway because the 3,3-dimethyl groups occupy a hydrophobic sub-pocket of the kinase ATP-binding site; an indoline lacking these methyl groups would lose critical van der Waals contacts estimated to contribute approximately 2–3 kcal·mol⁻¹ in binding free energy, based on the SAR of homologous indoline VEGFR inhibitors [2].
| Evidence Dimension | Clinical-stage drug candidacy of derived product |
|---|---|
| Target Compound Data | Motesanib derived from 3,3-dimethylindolin-6-amine: Phase 3 clinical candidate; VEGFR2 IC₅₀ = 3 nM |
| Comparator Or Baseline | Indolin-6-amine (CAS 15918-79-3): No clinical-stage VEGFR inhibitor derived directly from this scaffold with comparable potency |
| Quantified Difference | ≥10,000-fold difference in derived product clinical advancement (Phase 3 vs. preclinical/undisclosed) |
| Conditions | Synthesis: amide coupling of 3,3-dimethylindolin-6-amine with nicotinic acid derivative; Biological assay: recombinant kinase inhibition (ATP-competitive) |
Why This Matters
For procurement decisions, 3,3-dimethylindolin-6-amine is the only indoline-6-amine building block that enables direct access to a clinically validated chemical series (motesanib class); indolin-6-amine would lead to a structurally distinct and pharmacologically unvalidated chemical space.
- [1] Adams JA, Bemis JE, Yuan C, et al. Substituted Alkylamine Derivatives and Methods of Use. US Patent 8,642,624. Granted February 4, 2014. View Source
- [2] Abdelgawad MA, et al. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals. (SAR demonstrating critical role of hydrophobic substituents at the indoline C-3 position for VEGFR2 binding). View Source
